molecular formula C27H26N4O3S B3310544 2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 946209-42-3

2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B3310544
CAS No.: 946209-42-3
M. Wt: 486.6 g/mol
InChI Key: HJAXFMDGECXILN-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a morpholine ring, a thiazolopyridazine core, and a tetrahydronaphthalene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyridazine core, followed by the introduction of the morpholine ring and the tetrahydronaphthalene moiety. Common reagents used in these reactions include thionyl chloride, morpholine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as a ligand for various receptors.

    Medicine: The compound is explored for its pharmacological properties, including potential therapeutic applications in treating diseases.

    Industry: Its unique chemical properties make it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-morpholin-4-yl-2-oxo-ethyl)-isoindole-1,3-dione: This compound shares the morpholine ring and oxo-ethyl group but differs in its core structure.

    4-(4-chloro-2-methoxyphenylazo)morpholine: This compound also contains a morpholine ring but has different substituents and functional groups.

Uniqueness

2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is unique due to its combination of a thiazolopyridazine core with a morpholine ring and a tetrahydronaphthalene moiety

Properties

IUPAC Name

2-morpholin-4-yl-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c32-22(21-11-10-18-6-4-5-9-20(18)16-21)17-31-26(33)24-25(23(29-31)19-7-2-1-3-8-19)35-27(28-24)30-12-14-34-15-13-30/h1-3,7-8,10-11,16H,4-6,9,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXFMDGECXILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CN3C(=O)C4=C(C(=N3)C5=CC=CC=C5)SC(=N4)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 3
Reactant of Route 3
2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 4
Reactant of Route 4
2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 5
2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Reactant of Route 6
Reactant of Route 6
2-(morpholin-4-yl)-5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

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